N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine
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Overview
Description
N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine is a synthetic organic compound belonging to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by its unique structural features, which include two pyrazole rings substituted with methyl, propyl, and isopropyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine typically involves multi-step organic reactions. One common method includes the condensation of 3-methyl-1-propyl-1H-pyrazole-4-carbaldehyde with 1-(propan-2-yl)-1H-pyrazol-4-amine under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide, followed by purification through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH ensures high yield and purity. Solvent recovery and recycling are also integral parts of the industrial process to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole oxides.
Reduction: Reduction reactions with agents such as lithium aluminum hydride can convert the compound into its corresponding amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Pyrazole oxides.
Reduction: Amines or alcohols.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalysis.
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: A diethyl ester of malonic acid used in organic synthesis.
Betamethasone dipropionate: A corticosteroid used in pharmaceuticals.
Uniqueness
N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine stands out due to its dual pyrazole structure and specific substituents, which confer unique chemical and biological properties
Properties
Molecular Formula |
C14H23N5 |
---|---|
Molecular Weight |
261.37 g/mol |
IUPAC Name |
N-[(3-methyl-1-propylpyrazol-4-yl)methyl]-1-propan-2-ylpyrazol-4-amine |
InChI |
InChI=1S/C14H23N5/c1-5-6-18-9-13(12(4)17-18)7-15-14-8-16-19(10-14)11(2)3/h8-11,15H,5-7H2,1-4H3 |
InChI Key |
AEWPTFNZDOTKPQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=C(C(=N1)C)CNC2=CN(N=C2)C(C)C |
Origin of Product |
United States |
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